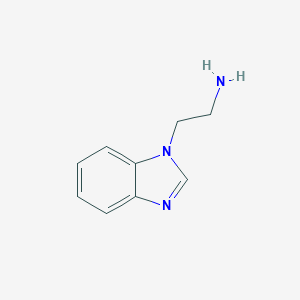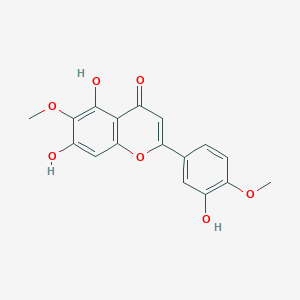
Desmethoxycentaureidin
概要
説明
Desmethoxycentaureidin is a natural compound with multiple pharmacological activities that make it an attractive candidate for drug development . Its anti-inflammatory, analgesic, antitumor, antimicrobial, antioxidant, and hepatoprotective effects have been demonstrated in various preclinical studies .
Synthesis Analysis
The synthesis of Desmethoxycentaureidin has been described in the literature . The process involves the use of 2, 4-Dibenzyloxy-3-Methoxy-6-Oxyacetophenon .Molecular Structure Analysis
Desmethoxycentaureidin has a molecular formula of C17H14O7 . Its molecular weight is 330.29 g/mol . The compound’s structure includes a chromen-4-one moiety and methoxyphenyl group .科学的研究の応用
Phenolics Biosynthesis
Desmethoxycentaureidin plays a significant role in the phenolics biosynthetic plasticity of certain plants like Artemisia alba Turra . It’s involved in the alteration of in vitro morphogenesis, which is a crucial process in plant tissue culture techniques . The changes in root system development and callusogenesis are related to targeted alterations of flavones/flavonols ratios and esterification degree of caffeoylquinic acids .
Anti-Inflammatory Properties
Desmethoxycentaureidin has been found to exhibit anti-inflammatory properties . This makes it a potential candidate for the development of new drugs or therapies aimed at treating inflammatory conditions .
Analgesic Effects
In addition to its anti-inflammatory properties, Desmethoxycentaureidin also exhibits analgesic effects . This suggests that it could be used in the development of pain management treatments .
Antitumor Activity
Desmethoxycentaureidin has shown potential in the field of oncology due to its antitumor properties . Further research is needed to fully understand its mechanisms of action and potential applications in cancer treatment .
Antimicrobial Properties
Desmethoxycentaureidin has demonstrated antimicrobial properties . This suggests that it could be used in the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria .
Antioxidant Activity
Desmethoxycentaureidin also exhibits antioxidant activity . Antioxidants are important in the prevention of cellular damage caused by free radicals, and thus, Desmethoxycentaureidin could have potential applications in the prevention of diseases associated with oxidative stress .
Hepatoprotective Effects
Desmethoxycentaureidin has been found to have hepatoprotective effects . This suggests that it could be used in the treatment of liver diseases or in the development of drugs aimed at protecting the liver from damage .
Phytochemical Studies
Desmethoxycentaureidin has been isolated from the aqueous methanolic extract of the aerial parts of Teucrium pilosum along with other flavonoids . This highlights its importance in phytochemical studies and its potential use in the development of plant-based therapies .
作用機序
Desmethoxycentaureidin is a natural compound found in the aerial parts of Centaurea maculosa, a plant species belonging to the Asteraceae family . This compound has been reported to have multiple pharmacological activities, making it an attractive candidate for drug development .
Target of Action
Desmethoxycentaureidin primarily targets HeLa cells, a type of human cancer cell . It shows high inhibitory activity against the growth of these cells .
Mode of Action
Desmethoxycentaureidin exerts its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These cytokines play a crucial role in the inflammatory response, and their inhibition can help reduce inflammation.
Result of Action
The primary result of desmethoxycentaureidin’s action is the inhibition of HeLa cell growth . This suggests that it may have potential as an antitumor agent. Additionally, its anti-inflammatory effects could have broad implications for conditions characterized by inflammation .
Safety and Hazards
Safety data sheets recommend avoiding dust formation and breathing mist, gas or vapours when handling Desmethoxycentaureidin . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
特性
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFILUULGOFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethoxycentaureidin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antiproliferative activity of desmethoxycentaureidin and against which cancer cell lines has it shown efficacy?
A1: [, ] Desmethoxycentaureidin has demonstrated antiproliferative activity against several cancer cell lines in vitro. Specifically, it exhibited potent activity against human uterine carcinoma (HeLa) cells with a GI50 value of 9 µM [, ]. Additionally, it displayed moderate activity against murine melanoma (B16F10) cells with a GI50 value of 10 µM []. This suggests desmethoxycentaureidin holds potential as a lead compound for further development in cancer research.
Q2: How does the structure of desmethoxycentaureidin influence its antiproliferative activity?
A2: [] Studies have investigated the structure-activity relationship (SAR) of desmethoxycentaureidin and related flavones. The presence of hydroxyl groups at positions 5, 7, and 3' on the flavone skeleton appears crucial for its antiproliferative activity. Modifications to the methoxy substitution pattern on the flavone ring can significantly influence potency against different cancer cell lines. Further research exploring SAR could optimize the structure for enhanced activity and selectivity.
Q3: In what plant species can desmethoxycentaureidin be found?
A3: [, , ] Desmethoxycentaureidin has been isolated from several plant species, highlighting its potential as a naturally occurring bioactive compound. It has been identified in Lippia canescens [], Lantana montevidensis [], and Artemisia alba []. The presence of desmethoxycentaureidin in these diverse plant species suggests a potential role in plant defense mechanisms and warrants further investigation into its ecological significance.
Q4: What is the molecular formula and weight of desmethoxycentaureidin?
A4: Desmethoxycentaureidin possesses the molecular formula C16H12O6 and has a molecular weight of 300.26 g/mol.
Q5: Are there any synthetic routes available for the preparation of desmethoxycentaureidin?
A5: [] Yes, desmethoxycentaureidin can be synthesized. One established method utilizes 2,4-dibenzyloxy-6-hydroxy-3-methoxyacetophenone as a starting material, which undergoes a series of reactions including esterification, diketone formation, cyclization, and hydrogenolysis to yield the desired flavone. This synthetic route provides access to desmethoxycentaureidin and enables further derivatization for structure-activity relationship studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



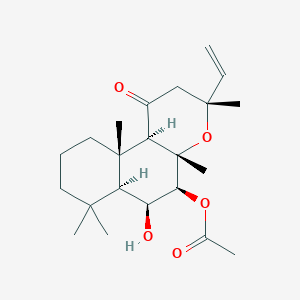


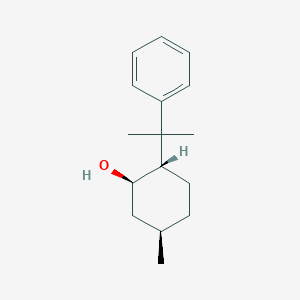
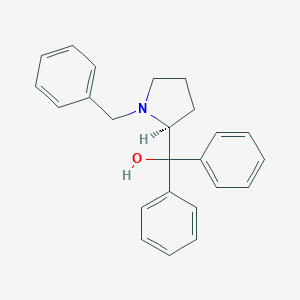

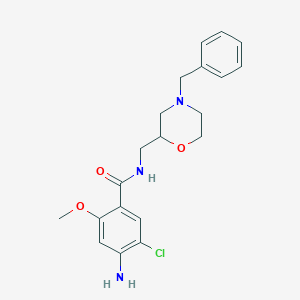

![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
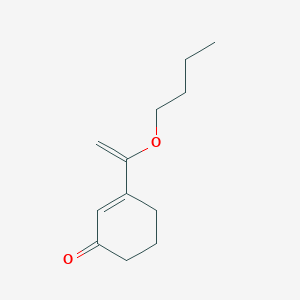


![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
